molecular formula C14H18N2OS2 B2468699 N-(3-Cyanothiolan-3-YL)-4-(5-methylthiophen-2-YL)butanamide CAS No. 1436347-47-5

N-(3-Cyanothiolan-3-YL)-4-(5-methylthiophen-2-YL)butanamide

Cat. No.: B2468699
CAS No.: 1436347-47-5
M. Wt: 294.43
InChI Key: YLPZSBRSLKEVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Cyanothiolan-3-YL)-4-(5-methylthiophen-2-YL)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 3-cyanothiolane ring and a 5-methylthiophen-2-yl group. The cyanothiolane moiety may confer unique electronic and steric properties, while the methylthiophenyl group is commonly associated with biological activity in pharmaceuticals, such as kinase inhibition or antimicrobial effects. Butanamide derivatives are widely studied due to their versatility in drug design, polymer synthesis, and bioadhesive formulations .

Properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-4-(5-methylthiophen-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS2/c1-11-5-6-12(19-11)3-2-4-13(17)16-14(9-15)7-8-18-10-14/h5-6H,2-4,7-8,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPZSBRSLKEVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CCCC(=O)NC2(CCSC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogous butanamide derivatives from the literature, focusing on structural motifs, synthesis pathways, and applications.

Substituent Variations and Physicochemical Properties

  • Sulfamoyl- and Oxotetrahydrofuran-Substituted Butanamides (Compounds 5a–5d, ): These derivatives feature a sulfamoylphenyl group linked to a 2-oxotetrahydrofuran-3-yl substituent. For example, (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) has a molecular weight of 327.4 g/mol and a melting point of 180–182°C. The oxotetrahydrofuran ring introduces chirality, as evidenced by specific optical rotations ([α]D = +4.5° to +6.4°).
  • N-(2-Aminoethyl)-4-(4-(Hydroxymethyl)-2-Methoxy-5-Nitrosophenoxy)butanamide (NB, ): This compound is part of a bioadhesive formulation with methacrylated gelatin (GelMA). The hydroxymethyl and nitroso groups enable photopolymerization, critical for tissue engineering. The target compound lacks such reactive groups, suggesting divergent applications (e.g., small-molecule therapeutics vs. biomaterials) .
  • N-(4-(5-Chloropyridin-3-YL)Phenyl)-2-(2-(Cyclopropanesulfonamido)Pyrimidin-4-YL)Butanamide ():
    Patented as a CTPS1 inhibitor, this derivative includes a chloropyridinyl and cyclopropanesulfonamido group. The sulfonamide enhances binding to enzyme active sites, while the chloropyridine improves metabolic stability. The target compound’s methylthiophenyl group may similarly modulate pharmacokinetics but via π-π interactions rather than hydrogen bonding .

Data Tables: Key Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Applications Reference
Target Compound 3-Cyanothiolane, 5-methylthiophen-2-yl Not available Hypothetical: Drug Design
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) 2-Oxotetrahydrofuran, sulfamoylphenyl 327.4 Intermediate for chiral synthesis
N-(2-Aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB) Hydroxymethyl, nitroso, methoxy Not available Bioadhesive hydrogels
CTPS1 Inhibitor () Chloropyridinyl, cyclopropanesulfonamido Not available Antiproliferative agents

Research Findings and Trends

  • Substituent-Driven Activity: Polar groups (e.g., sulfamoyl, oxotetrahydrofuran) enhance solubility and chiral resolution, whereas aromatic/heterocyclic groups (thiophene, pyridine) improve target engagement in biological systems .
  • Synthetic Flexibility: Butanamide derivatives are accessible via modular acylation reactions, enabling rapid diversification for structure-activity relationship (SAR) studies .
  • Application Specificity: Functional group selection dictates application scope, from bioadhesives (reactive nitroso groups) to therapeutics (enzyme-inhibiting sulfonamides) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.